Cas no 106064-06-6 (3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-)

106064-06-6 structure
Nome del prodotto:3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-
3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-
- (Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phen yl-3-buten-2-one maleate
- 3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate ...
- dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium,(Z)-4-hydroxy-4-oxobut-2-enoate
- (Z)-4-hydroxy-4-oxobut-2-enoate
- AC1O5KD4
- dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium
- LS-47282
- dimethyl-[3-[2-[(Z)-3-oxo-1-phenylbut-1-en-2-yl]oxyphenoxy]propyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate
- (Z)-3-(2-(2-(Dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-3-buten-2-one maleate
- 106064-06-6
-
- Inchi: InChI=1S/C21H25NO3.C4H4O4/c1-17(23)21(16-18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)24-15-9-14-22(2)3;5-3(6)1-2-4(7)8/h4-8,10-13,16H,9,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b21-16-;2-1-
- Chiave InChI: WLTHWHZKIGAKPG-BQPHEIBYSA-N
- Sorrisi: OC(/C=C\C([O-])=O)=O.C[NH+](CCCOC1=CC=CC=C1O/C(=C\C1C=CC=CC=1)/C(=O)C)C
Proprietà calcolate
- Massa esatta: 455.19447
- Massa monoisotopica: 455.194402
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 33
- Conta legami ruotabili: 10
- Complessità: 556
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 117
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: 502.4°Cat760mmHg
- Punto di infiammabilità: 257.7°C
- PSA: 117.4
- LogP: 3.73780
3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)- Letteratura correlata
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
106064-06-6 (3-Buten-2-one, 3-(2-(2-(dimethylamino)propoxy(and 1-methylethoxy))phenoxy)-4-phenyl-, maleate (1:1), (Z)-) Prodotti correlati
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
